4-(3-Chloropropyl)benzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12ClNO2S |
|---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
4-(3-chloropropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h3-6H,1-2,7H2,(H2,11,12,13) |
InChI Key |
CYNXVVUYZIBKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCl)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 3 Chloropropyl Benzene 1 Sulfonamide
Precursor Synthesis and Halogenation Strategies
The successful synthesis of 4-(3-chloropropyl)benzene-1-sulfonamide is highly dependent on the efficient preparation of its direct precursor, 4-(3-chloropropyl)benzene-1-sulfonyl chloride. This section details the synthetic strategies for this key intermediate, including the introduction of the chloropropyl group onto the benzene (B151609) ring and the subsequent installation of the sulfonyl chloride functionality.
Synthesis of 4-(3-Chloropropyl)benzene-1-sulfonyl Chloride
A plausible and effective synthetic route to 4-(3-chloropropyl)benzene-1-sulfonyl chloride begins with the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), yields 3-chloro-1-phenylpropan-1-one. iucr.org The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at reduced temperatures to control reactivity.
The subsequent step involves the reduction of the keto group in 3-chloro-1-phenylpropan-1-one to a methylene (B1212753) group to form (3-chloropropyl)benzene. This transformation can be achieved through classic reduction methods such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These methods are effective in converting the ketone to the corresponding alkane without affecting the chloroalkyl chain.
The final step in the synthesis of the precursor is the chlorosulfonylation of (3-chloropropyl)benzene. This is an electrophilic aromatic substitution reaction where the alkyl group on the benzene ring acts as an ortho-, para-director. Due to steric hindrance, the para-substituted product, 4-(3-chloropropyl)benzene-1-sulfonyl chloride, is predominantly formed. The reaction is typically carried out using chlorosulfonic acid (ClSO₃H). google.com An excess of chlorosulfonic acid is often used to serve as both the reagent and the solvent. The reaction is usually performed at low temperatures, and the product is isolated by carefully pouring the reaction mixture onto crushed ice.
A representative synthetic scheme is presented below:
Scheme 1: Synthesis of 4-(3-Chloropropyl)benzene-1-sulfonyl Chloride

A visual representation of the multi-step synthesis of the target precursor, starting from benzene.
Chloropropylation and Sulfonylation of Benzene Derivatives
The introduction of the 3-chloropropyl group onto the benzene ring is a key transformation. While direct Friedel-Crafts alkylation with 3-chloropropanol or a 3-chloropropyl halide is possible, it is often plagued by issues such as carbocation rearrangements and polyalkylation. The acylation-reduction route described above provides a more controlled and regioselective approach to obtaining the desired (3-chloropropyl)benzene intermediate.
The sulfonylation of the (3-chloropropyl)benzene intermediate is a critical step that introduces the sulfonyl group. The alkyl substituent on the benzene ring is an activating group that directs the incoming electrophile (the chlorosulfonyl group) to the ortho and para positions. The para product is generally favored due to less steric hindrance compared to the ortho positions. The use of an inorganic salt, such as sodium sulfate, has been reported in similar chlorosulfonylation reactions to suppress side reactions and improve the yield of the desired product. google.com
Sulfonamide Formation via Amination Reactions
The conversion of the sulfonyl chloride precursor to the final sulfonamide product is achieved through an amination reaction. This involves the reaction of the electrophilic sulfonyl chloride with ammonia (B1221849) or a suitable amine equivalent.
Reaction of 4-(3-Chloropropyl)benzene-1-sulfonyl Chloride with Ammonia or Amine Equivalents
The reaction of 4-(3-chloropropyl)benzene-1-sulfonyl chloride with ammonia is a nucleophilic acyl substitution at the sulfur atom. utdallas.edu Typically, this reaction is carried out by treating the sulfonyl chloride with an excess of aqueous or alcoholic ammonia. The excess ammonia serves both as the nucleophile and as a base to neutralize the hydrochloric acid that is formed as a byproduct. The reaction is generally exothermic and may require cooling to control the reaction rate and minimize side reactions.
Alternatively, other amine equivalents can be used, such as ammonium (B1175870) hydroxide (B78521) or ammonium salts. The use of ammonium hydroxide in an aqueous medium is a common and effective method for the amidation of benzenesulfonyl chlorides. google.com
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis
The efficiency of the sulfonamide formation can be influenced by several factors, including the choice of solvent, reaction temperature, and the presence of a catalyst.
Table 1: Optimization of Amination Reaction Conditions
| Parameter | Conditions | Outcome |
| Solvent | Aprotic solvents (e.g., dichloromethane, THF), Protic solvents (e.g., water, ethanol) | The choice of solvent can affect the solubility of the reactants and the reaction rate. Aqueous or alcoholic media are commonly used for reactions with ammonia. |
| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction and high yield. utdallas.edu |
| Base | Excess ammonia, Pyridine, Triethylamine | A base is required to neutralize the HCl byproduct. Excess ammonia is often sufficient, but other non-nucleophilic bases can also be employed. |
| Catalysis | Generally not required for this reaction | The reaction between a sulfonyl chloride and ammonia is typically facile and does not necessitate a catalyst. |
Alternative Synthetic Approaches for Related Sulfonamide Scaffolds
While the primary synthetic route has been detailed, it is pertinent to consider alternative approaches that have been developed for the synthesis of structurally related sulfonamides. These methods could potentially be adapted for the synthesis of this compound.
One notable alternative involves the reaction of substituted anilines. For instance, a multi-step synthesis starting from β-phenylethylamine has been reported to produce 4-(2-aminoethyl)benzenesulfonamide. google.com This process involves acetylation of the amino group, followed by chlorosulfonylation, amination, and finally deacetylation. A similar strategy could be envisioned starting from a protected (3-chloropropyl)aniline derivative.
Furthermore, modern cross-coupling methodologies have emerged for the synthesis of sulfonamides. Copper-catalyzed cross-coupling of substituted phenyl bromides with sulfonamides has been demonstrated as an effective method for forming the C-N bond. nih.gov While this would represent a convergent synthesis, it would require the synthesis of a different set of starting materials.
The Sandmeyer reaction provides another classical approach. A substituted aniline (B41778) can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. nih.gov This intermediate can then be converted to the sulfonamide as previously described.
These alternative strategies highlight the versatility of synthetic organic chemistry in accessing complex molecules and offer potential avenues for future process development and optimization.
Sequential Alkylation and Oxidation Routes
A foundational approach to synthesizing this compound involves a sequential process that begins with the alkylation of a benzene ring followed by the introduction of the sulfonamide functional group.
The initial step is typically a Friedel-Crafts alkylation or a similar reaction to attach the 3-chloropropyl side chain to the benzene ring, forming (3-chloropropyl)benzene. Following this, the key transformation is the chlorosulfonation of the substituted benzene. This electrophilic aromatic substitution is commonly carried out using chlorosulfonic acid. The reaction proceeds by the in situ generation of the electrophile, SO₂Cl⁺, which then attacks the aromatic ring. rsc.org The position of sulfonation is directed by the existing alkyl group, leading predominantly to the para-substituted product, 4-(3-chloropropyl)benzenesulfonyl chloride.
The subsequent and final step is the amination of the resulting sulfonyl chloride. This is a nucleophilic substitution reaction where an amine, typically ammonia or an ammonium salt, displaces the chloride on the sulfonyl group to form the sulfonamide. ctppc.org The reaction is generally carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrochloric acid byproduct.
A one-pot method for the synthesis of similar sulfonamides has been developed, which involves the palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate, followed by treatment with an aqueous solution of the desired amine and sodium hypochlorite. organic-chemistry.orgox.ac.uk This approach, however, starts from an aryl iodide rather than the parent arene. Another one-pot synthesis involves the sequential iron- and copper-catalyzed para-iodination of activated arenes followed by N-arylation with a primary sulfonamide. thieme-connect.comresearchgate.net
Modular Synthesis Strategies for Benzene Sulfonamide Derivatives
Modular synthesis strategies offer a versatile and efficient way to produce a library of benzene sulfonamide derivatives by combining different building blocks. These approaches are particularly valuable in medicinal chemistry and materials science for the rapid generation of diverse molecular structures.
One such modular approach involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide source and an amine. This three-component reaction allows for the convergent synthesis of sulfonamides from readily available starting materials. nih.gov The arylboronic acid provides the substituted benzene core, while the choice of amine allows for variation at the nitrogen atom of the sulfonamide. While not explicitly detailed for this compound, this strategy could be adapted by using 4-(3-chloropropyl)phenylboronic acid as a starting material.
Another modular strategy involves the photocatalytic three-component coupling of aryl triflates, a sulfur dioxide surrogate, and an amine. rsc.org This transition-metal-free method utilizes NaI as a dual-functional catalyst to activate the aryl triflate under mild conditions. This approach also allows for the assembly of diverse sulfonamides from different starting components.
The synthesis of 4-substituted benzenesulfonamides has also been achieved through methods that introduce the alkyl group at a later stage. For instance, new 4-aminomethyl- and 4-aminoethyl-benzenesulfonamide derivatives have been synthesized and subsequently modified. nih.gov This highlights a modular approach where a core benzenesulfonamide (B165840) structure is first synthesized and then functionalized at the 4-position.
Recent advancements have also focused on the direct, single-step synthesis of sulfonamides by combining (hetero)aryl boronic acids and amines with sulfur dioxide, using a Cu(II) catalyst. researchgate.net This method tolerates a broad range of coupling partners, offering a highly modular route to a wide array of sulfonamides.
| Synthesis Step | Reagents and Conditions | Key Features |
| Chlorosulfonation | (3-chloropropyl)benzene, Chlorosulfonic acid | Electrophilic aromatic substitution, yields 4-(3-chloropropyl)benzenesulfonyl chloride. |
| Amination | 4-(3-chloropropyl)benzenesulfonyl chloride, Ammonia or amine source | Nucleophilic substitution, forms the sulfonamide. |
| Modular Synthesis (Pd-catalyzed) | 4-(3-chloropropyl)phenylboronic acid, SO₂ source, Amine | Convergent synthesis allowing for diverse amine components. nih.gov |
| Modular Synthesis (Photocatalytic) | 4-(3-chloropropyl)phenyl triflate, SO₂ surrogate, Amine | Transition-metal-free, mild reaction conditions. rsc.org |
Purification Techniques and Yield Enhancement Strategies in Synthesis
The purification of this compound and the enhancement of its synthetic yield are critical for obtaining a high-quality product. Common purification techniques for sulfonamides include recrystallization, column chromatography, and washing with appropriate solvents.
Recrystallization is a widely used method for purifying solid aryl sulfonamides. The choice of solvent is crucial; for instance, recrystallization from aqueous propanol (B110389) has been shown to be effective for purifying some sulfonamides. google.com For halogenated aromatic compounds, recrystallization under pressure in the presence of a base can be employed to remove impurities like bromine and hydrogen bromide. google.com A mixture of benzene sulfonyl chloride and an amine in the presence of aqueous sodium carbonate, followed by washing and crystallization from methanol, has been used to obtain pure N-(4-hydroxyphenyl)benzenesulfonamide. nih.gov
In modular syntheses, the choice of catalyst and reaction conditions plays a significant role in yield optimization. For palladium-catalyzed reactions, the ligand, base, and solvent must be carefully selected to ensure efficient coupling. Similarly, in photocatalytic reactions, the photocatalyst, light source, and reaction time are key parameters to optimize for maximum yield. rsc.org
| Technique / Strategy | Description | Application |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. | Purification of solid this compound. |
| Column Chromatography | Separating the compound based on its differential adsorption on a stationary phase. | Isolation of the pure product from reaction mixtures. |
| One-Pot Synthesis | Performing multiple reaction steps in a single reaction vessel without isolating intermediates. | Can improve overall yield by minimizing product loss during purification of intermediates. nih.gov |
| Catalyst Optimization | Selecting the most effective catalyst and ligands for modular synthesis approaches. | Crucial for maximizing the efficiency of cross-coupling reactions. |
| Control of Reaction Conditions | Precise control of temperature, pressure, and reagent stoichiometry. | Minimizes byproduct formation and improves selectivity. |
Chemical Reactivity and Mechanistic Investigations of 4 3 Chloropropyl Benzene 1 Sulfonamide
Reactions Involving the Sulfonamide Functional Group
The sulfonamide moiety (-SO₂NH₂) is a critical functional group that imparts distinct chemical properties, including acidity and the potential for derivatization at the nitrogen atom.
The sulfonamide group contains N-H bonds where the hydrogen atom is rendered acidic by the powerful electron-withdrawing effect of the adjacent sulfonyl (SO₂) group. byjus.com This acidity allows for deprotonation by a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic sulfonamide anion.
This anion can subsequently react with a range of electrophiles, providing a versatile method for synthesizing N-substituted sulfonamide derivatives. Common derivatization strategies include alkylation with alkyl halides and acylation with acyl chlorides or anhydrides. researchgate.net Such modifications can significantly alter the molecule's biological and physical properties. While the nucleophilicity of the sulfonamide nitrogen is lower than that of a typical amine, catalytic methods, such as those employing copper or palladium, have been developed to facilitate challenging C-N bond-forming reactions, like N-arylation. tandfonline.comprinceton.edu
Table 2: Derivatization Reactions at the Sulfonamide Nitrogen
| Reaction Type | Electrophile | Catalyst/Base | Product Type |
|---|---|---|---|
| N-Alkylation | R-Br | K₂CO₃ | N-alkyl sulfonamide |
| N-Acylation | RCOCl | Pyridine | N-acyl sulfonamide |
The sulfur atom in the sulfonamide group exists in its highest oxidation state (+6) and is generally robust. However, under specific and often harsh reductive conditions, the sulfonyl group can undergo transformation. For example, treatment of certain benzenesulfonamides with strong reducing agents like hydrogen bromide in acetic acid has been shown to lead to the formation of disulfides. nih.gov More modern methods may involve photocatalytic approaches to generate sulfonyl radical intermediates, which can then be used in further synthetic transformations. researchgate.net These reactions are less common than substitutions at the nitrogen but represent potential pathways for significant structural modification.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Pathways
The benzene (B151609) ring of 4-(3-chloropropyl)benzene-1-sulfonamide is substituted with two groups that influence its reactivity toward aromatic substitution reactions.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of such a reaction is governed by the directing effects of the existing substituents.
3-Propyl Group : An alkyl group is an activating, ortho, para-director. It donates electron density to the ring via an inductive effect, making the ring more nucleophilic and stabilizing the cationic intermediate (arenium ion) formed during the reaction. pressbooks.publibretexts.org
Sulfonamide Group (-SO₂NH₂) : This group is strongly deactivating and a meta-director. The sulfonyl moiety is highly electron-withdrawing, which reduces the electron density of the aromatic ring, making it less reactive toward electrophiles. masterorganicchemistry.com
In this compound, these two groups are para to each other. The activating alkyl group directs incoming electrophiles to its ortho positions (carbons 2 and 6), while the deactivating sulfonamide group directs to its meta positions (also carbons 2 and 6). Thus, the directing effects of both groups are synergistic, pointing to the same positions on the aromatic ring. However, the strong deactivating nature of the sulfonamide group means that forcing conditions (e.g., high temperatures, strong acid catalysts) are typically required to achieve electrophilic substitution reactions like nitration or halogenation. uomustansiriyah.edu.iqmasterorganicchemistry.com
Nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the ring, is generally not feasible on this molecule under standard conditions. wikipedia.org SNAr reactions require the presence of a good leaving group (like a halide) directly on the aromatic ring, and the ring must be strongly activated by powerful electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org The sulfonamide group, while electron-withdrawing, is not typically sufficient on its own to promote this reaction pathway without additional activating groups.
Table 3: Summary of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-phenylpropyl chloride |
| N-ethyl benzene-sulfonyl amide |
| N,N-diethyl-benzenesulfonamide |
| Benzenesulfonyl chloride |
| 2-fluoronitrobenzene |
| Toluene |
| Aniline (B41778) |
| Phenol |
| Nitrobenzene |
| Benzenesulfonic acid |
| 2,4,6-trinitrotoluene |
| Chlorobenzene |
| 2,4,6-trinitrophenol |
Mechanistic Studies of Key Transformation Pathways
The chemical reactivity of this compound is primarily dictated by two main functional groups: the sulfonamide moiety (-SO₂NH₂) and the 3-chloropropyl side chain. Mechanistic studies of its key transformation pathways, therefore, focus on reactions involving these centers. While specific, in-depth mechanistic studies exclusively on this compound are not extensively detailed in publicly available literature, its reactivity can be understood by examining the well-established mechanisms of related sulfonamides and alkyl halides. The principal transformation pathways include nucleophilic substitution at the alkyl chloride and reactions involving the sulfonamide group, such as N-alkylation and potential intramolecular cyclization.
The primary reaction pathway for the 3-chloropropyl group is nucleophilic substitution. The chlorine atom, being an effective leaving group, is readily displaced by a variety of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, particularly with strong, unhindered nucleophiles. The carbon atom bonded to the chlorine is the electrophilic center that is attacked by the nucleophile.
A key transformation of this compound is its reaction with amines, which is a crucial step in the synthesis of various more complex molecules. For instance, its reaction with cyclohexylamine (B46788) is a step in some synthetic routes to glibenclamide. The mechanism of this N-alkylation involves the nucleophilic attack of the amine on the primary carbon bearing the chlorine atom.
General Mechanism of N-Alkylation:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloropropyl group.
Transition State: A pentacoordinate transition state is formed where the nucleophile (amine) is forming a new bond to the carbon, and the leaving group (chloride) is simultaneously breaking its bond.
Inversion of Stereochemistry: Although the carbon is not a stereocenter in this specific molecule, the Sₙ2 mechanism would lead to an inversion of configuration if it were chiral.
Product Formation: The chloride ion is expelled, and a new carbon-nitrogen bond is formed, resulting in an N-alkylated sulfonamide derivative.
The rate of this reaction is influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the temperature. Polar aprotic solvents are generally favored for Sₙ2 reactions.
The following table provides representative data for the N-alkylation of a sulfonamide with an alkyl halide, illustrating typical reaction conditions and outcomes.
| Nucleophile (Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Cyclohexylamine | Acetonitrile | 80 | 12 | 85 |
| Aniline | Dimethylformamide (DMF) | 100 | 24 | 70 |
| Piperidine | Tetrahydrofuran (THF) | 65 | 8 | 90 |
This table presents illustrative data for typical N-alkylation reactions of sulfonamides and should be considered representative in the absence of specific studies on this compound.
Another significant transformation pathway for this compound is intramolecular cyclization. Under basic conditions, the sulfonamide nitrogen can be deprotonated to form a sulfonamidate anion. This anion can then act as an internal nucleophile, attacking the electrophilic carbon of the chloropropyl chain, leading to the formation of a cyclic sulfonamide, also known as a sultam.
Mechanism of Intramolecular Cyclization:
Deprotonation: A base removes a proton from the sulfonamide nitrogen, generating a nucleophilic sulfonamidate anion.
Intramolecular Nucleophilic Attack: The sulfonamidate anion attacks the carbon atom bonded to the chlorine in the same molecule.
Ring Formation: A new nitrogen-carbon bond is formed, resulting in a six-membered heterocyclic ring.
Chloride Elimination: The chloride ion is eliminated as the leaving group.
This type of reaction is an example of an intramolecular Williamson ether synthesis analogue, leading to a heterocyclic system. The feasibility and rate of this cyclization are dependent on the stability of the resulting ring and the reaction conditions. Six-membered rings are generally thermodynamically stable.
The following table outlines hypothetical conditions for the intramolecular cyclization of a haloalkylbenzenesulfonamide.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 65 | 6 | 1,2,3,4-Tetrahydro-2,1-benzothiazine-2,2-dioxide | 75 |
| Potassium Carbonate (K₂CO₃) | Acetone | 56 | 24 | 1,2,3,4-Tetrahydro-2,1-benzothiazine-2,2-dioxide | 60 |
This table provides representative data for intramolecular cyclization reactions and is intended to be illustrative for this compound.
The sulfonamide group itself is generally deactivating towards electrophilic aromatic substitution on the benzene ring. masterorganicchemistry.com This is due to the strong electron-withdrawing nature of the sulfonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR Spectroscopy Techniques and Chemical Shift Analysis
In the ¹H NMR spectrum of 4-(3-Chloropropyl)benzene-1-sulfonamide, distinct signals corresponding to the aromatic protons, the propyl chain protons, and the sulfonamide protons are expected. The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The protons ortho to the electron-withdrawing sulfonamide group would be deshielded and appear further downfield compared to the protons ortho to the alkyl group.
The three methylene (B1212753) groups of the chloropropyl chain would each give rise to a distinct signal. The protons on the carbon adjacent to the benzene ring (benzylic protons) would appear as a triplet. The protons on the carbon bearing the chlorine atom would also be a triplet, shifted downfield due to the electronegativity of the chlorine atom. The central methylene group, flanked by two other methylene groups, would appear as a multiplet (likely a quintet or sextet). The two protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (ortho to -SO₂NH₂) | 7.8 - 8.0 | Doublet |
| Ar-H (ortho to -CH₂CH₂CH₂Cl) | 7.3 - 7.5 | Doublet |
| -SO₂NH₂ | 4.8 - 5.5 | Broad Singlet |
| -CH₂-Cl | 3.6 - 3.8 | Triplet |
| Ar-CH₂- | 2.8 - 3.0 | Triplet |
¹³C NMR Spectroscopy and Carbon Skeleton Assignment
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a separate signal. The aromatic carbons would appear in the typical downfield region of 120-150 ppm. The two quaternary carbons (C1 and C4 of the benzene ring) would have distinct chemical shifts, with the carbon attached to the sulfonamide group being more deshielded. The carbons of the propyl chain would appear in the aliphatic region (upfield). The carbon atom bonded to the chlorine atom would be the most deshielded of the aliphatic carbons.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-SO₂NH₂ (aromatic) | 140 - 145 |
| C-CH₂ (aromatic) | 145 - 150 |
| CH (aromatic) | 126 - 130 |
| -CH₂-Cl | 44 - 48 |
| Ar-CH₂- | 33 - 36 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR spectra and for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene groups of the propyl chain (Ar-CH₂ -CH₂ - and -CH₂ -CH₂ -Cl). It would also show coupling between the ortho and meta protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal of the propyl chain and the aromatic ring to its corresponding carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The key functional groups in this compound would produce characteristic absorption bands.
Predicted IR Absorption Data
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide | N-H Stretch | 3400 - 3200 | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Sulfonyl | S=O Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl | S=O Symmetric Stretch | 1170 - 1150 | Strong |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium |
The presence of strong bands for the S=O stretches and a medium band for the N-H stretch would be indicative of the sulfonamide group. chemicalbook.com The C-Cl stretch would confirm the presence of the alkyl halide. orgchemboulder.comlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption in the UV region is primarily due to the π → π* transitions of the benzene ring. quimicaorganica.org The presence of substituents on the benzene ring affects the wavelength of maximum absorption (λmax). The sulfonamide and alkyl groups can cause a slight shift in the absorption bands of the benzene chromophore. Typically, substituted benzenes show a strong absorption band around 200-230 nm and a weaker, structured band around 250-280 nm. nist.govup.ac.za
Predicted UV-Vis Absorption Data
| Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π* (Primary Band) | ~220 - 240 | Ethanol/Methanol |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
The molecular weight of this compound (C₉H₁₂ClNO₂S) is 233.71 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 233 and an [M+2]⁺ peak at m/z 235 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. docbrown.info
Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da). acs.orgnih.gov Alkylbenzenes often undergo benzylic cleavage. slideshare.net Therefore, the fragmentation of this compound would likely involve a combination of these patterns.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 233/235 | [C₉H₁₂ClNO₂S]⁺ | Molecular Ion |
| 169 | [C₉H₁₂NCl]⁺ | Loss of SO₂ |
| 155 | [C₆H₄SO₂NH₂]⁺ | Cleavage of the propyl chain |
| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage and rearrangement of the alkylbenzene moiety |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the parent ion and its fragments. This accuracy allows for the determination of the elemental composition of the ions.
For this compound (molecular formula: C₉H₁₂ClNO₂S), the theoretical exact mass of the neutral molecule is 233.0277 Da. In HRMS analysis, the compound is typically ionized, most commonly through protonation to form the [M+H]⁺ ion.
Expected HRMS Data: The protonated molecule, [C₉H₁₃ClNO₂S]⁺, would have a theoretical monoisotopic mass of 234.0350 Da. The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, would be expected to measure this mass with an accuracy of less than 5 ppm, providing strong evidence for the compound's elemental composition.
Furthermore, the isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would be clearly resolved. The [M+H]⁺ peak would be accompanied by an [M+H+2]⁺ peak of approximately one-third the intensity, which is characteristic of a monochlorinated compound.
A hypothetical data table for the expected prominent ions in the HRMS spectrum is presented below.
| Ion Formula | Theoretical m/z | Description |
| [C₉H₁₃³⁵ClNO₂S]⁺ | 234.0350 | Protonated molecule ([M+H]⁺) with ³⁵Cl |
| [C₉H₁₃³⁷ClNO₂S]⁺ | 236.0321 | Protonated molecule ([M+H]⁺) with ³⁷Cl |
| [C₉H₁₂NO₂S]⁺ | 198.0583 | Loss of chloropropyl group |
| [C₆H₅SO₂NH₂]⁺ | 157.0198 | Benzenesulfonamide (B165840) fragment |
This table is predictive and illustrates the expected high-accuracy mass measurements.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
ESI and APCI are soft ionization techniques commonly interfaced with liquid chromatography-mass spectrometry (LC-MS) to generate gas-phase ions from analytes in solution.
Electrospray Ionization (ESI): ESI is particularly suitable for polar and ionizable compounds. The sulfonamide group in this compound is polar and can be readily protonated or deprotonated. Therefore, ESI is an excellent ionization method for this compound.
Positive Ion Mode: In a mobile phase with an acidic modifier (e.g., formic acid), the sulfonamide nitrogen or one of the sulfonyl oxygens can be protonated, leading to a strong signal for the [M+H]⁺ ion.
Negative Ion Mode: In a basic mobile phase, the sulfonamide proton is acidic and can be abstracted to form the [M-H]⁻ ion.
The choice between positive and negative ion mode would depend on the specific analytical requirements, such as the mobile phase composition used in chromatography. Generally, for sulfonamides, positive ion mode ESI provides high sensitivity.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds with lower molecular weights. acs.org It involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange reactions. While this compound has polar character, it is also amenable to analysis by APCI. nih.gov Similar to ESI, it would be expected to primarily generate the protonated molecule [M+H]⁺ in the positive ion mode. nih.gov APCI can be less susceptible to matrix effects than ESI, which can be advantageous when analyzing complex samples.
The table below summarizes the expected applicability of these ionization techniques.
| Technique | Ionization Principle | Expected Ion(s) | Suitability for this compound |
| ESI | Ion transfer from charged droplets | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | High, due to the polar sulfonamide group |
| APCI | Gas-phase chemical ionization | [M+H]⁺ | High, suitable for moderately polar compounds |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, the structural characteristics can be inferred from the extensive literature on the crystal structures of other benzenesulfonamide derivatives.
Aromatic sulfonamides are known to form robust hydrogen-bonding networks in the solid state. nih.govnih.gov The sulfonamide group (-SO₂NH₂) provides both hydrogen bond donors (the N-H group) and acceptors (the two sulfonyl oxygen atoms). It is highly probable that in the crystal lattice of this compound, molecules would be linked by intermolecular N-H···O=S hydrogen bonds. acs.orgnih.gov These interactions often lead to the formation of characteristic motifs, such as chains or dimers. nih.gov
The conformation of the molecule, particularly the torsion angles involving the S-N bond, would be a key feature of the crystal structure. The relative orientation of the benzene ring and the chloropropyl group would also be determined. The presence of the flexible chloropropyl chain might lead to conformational polymorphism, where the compound can crystallize in different packing arrangements.
A hypothetical table of crystallographic parameters, based on similar known structures, is provided below.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Hydrogen Bonding | N-H···O=S intermolecular interactions forming chains or dimers |
| Molecular Conformation | Twisted conformation at the S-N bond |
This table is illustrative of typical values for related sulfonamide compounds.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating this compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for the analysis of benzenesulfonamide derivatives. wu.ac.thwu.ac.thresearchgate.net A method for this compound would typically employ a C18 or C8 stationary phase.
A proposed set of HPLC conditions is detailed in the table below.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from a higher proportion of A to a higher proportion of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at ~230-240 nm or Mass Spectrometry (LC-MS) |
| Injection Volume | 10 µL |
This method would be expected to provide good retention and peak shape for the compound and allow for the separation of polar and non-polar impurities. The retention time could be predicted using Quantitative Structure-Retention Relationship (QSRR) models. nih.govshimadzu.comchromatographytoday.comchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC-MS analysis of sulfonamides can be challenging due to their polarity and thermal lability, which can lead to poor peak shape and decomposition in the injector or column. However, with derivatization, GC-MS can be a viable technique. The primary amino group of the sulfonamide can be derivatized, for example, by methylation or silylation, to increase its volatility and thermal stability.
Alternatively, for a compound like this compound which lacks a primary aromatic amine, thermal stability might be sufficient for direct analysis under carefully optimized conditions, although HPLC is generally the preferred method. If analyzed by GC-MS, the mass spectrum would likely show characteristic fragmentation patterns, including the loss of the chloropropyl side chain and cleavage of the C-S and S-N bonds. The fragmentation of benzenesulfonamide itself typically shows a molecular ion peak and fragments corresponding to the phenyl and SO₂ groups. researchgate.netnih.gov
Computational Chemistry and Theoretical Modeling of 4 3 Chloropropyl Benzene 1 Sulfonamide and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to simulate the electronic structure of molecules. nih.gov This method is employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule. mkjc.in For sulfonamide derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(3df,2p), can predict the existence of various conformers based on the orientation of functional groups. nih.gov
Comprehensive theoretical studies have been conducted on benzene (B151609) sulfonamide derivatives to gain deeper insights into their molecular structure and bonding interactions. mkjc.in For instance, in a related benzene sulfonamide derivative, the bond angles around the sulfur atom, such as O-S-O, were calculated to be approximately 119-122°. mkjc.in These computational results often show good agreement with experimental data obtained from X-ray crystallography. mkjc.in The molecular structure of 4-(3-Chloropropyl)benzene-1-sulfonamide consists of a benzene ring attached to a sulfonamide group and a 3-chloropropyl chain. DFT calculations can precisely model the spatial arrangement of these components.
Table 1: Representative Optimized Geometric Parameters of a Sulfonamide Moiety (DFT Calculated)
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| S-O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.65 Å |
| S-C Bond Length | ~1.77 Å |
| O-S-O Bond Angle | ~120° |
| O-S-N Bond Angle | ~107° |
| O-S-C Bond Angle | ~108° |
Note: These are typical values for sulfonamide derivatives and may vary slightly for the specific compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For sulfonamide derivatives, FMO analysis helps to understand their electronic transitions and molecular reactivity. nih.gov A smaller HOMO-LUMO gap indicates that a molecule is more polarizable and is generally associated with higher chemical reactivity. nih.gov This analysis can pinpoint the regions of a molecule that are most likely to be involved in chemical reactions. In many sulfonylaniline derivatives, the HOMO is located on one part of the molecule while the LUMO is on another, which helps in understanding charge transfer interactions. researchgate.net
Table 2: Example Frontier Molecular Orbital Energies and Energy Gap for a Sulfonamide Analog
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.16 |
| ELUMO | -0.86 |
| Energy Gap (ΔE) | 5.30 |
Note: Values are representative based on data for analogous compounds. orientjchem.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide valuable information about its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov
These simulations can reveal stable conformations of the molecule and the energetic barriers between them. nih.gov In the context of drug design, MD simulations are used to explore how a ligand like a sulfonamide derivative binds to a protein's active site. nih.gov The simulation can show the stability of the ligand-protein complex, identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that are crucial for binding affinity. nih.gov For example, simulations of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX have shown that the ligand can cause conformational changes in the protein's active site, forming additional hydrogen bonds and stabilizing the complex. nih.gov
Prediction of Global Reactivity Parameters (e.g., Hardness, Softness)
Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's stability and reactivity. orientjchem.orgresearchgate.net These parameters include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." orientjchem.org
Electronegativity (χ) : This describes the power of an atom or group of atoms to attract electrons.
Chemical Potential (μ) : This is related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. nih.gov
These descriptors are invaluable for comparing the reactivity trends among a series of analogous compounds. orientjchem.org For example, a lower hardness value (and thus higher softness) suggests greater reactivity. orientjchem.org
Table 3: Representative Global Reactivity Descriptors for a Sulfonamide Analog
| Descriptor | Definition | Typical Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.77 |
| Chemical Softness (S) | 1 / η | 0.36 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.51 |
| Chemical Potential (μ) | -χ | -3.51 |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.22 |
Note: Values are calculated based on the representative HOMO/LUMO energies in Table 2. orientjchem.org
In Silico Assessment of Molecular Interactions with Model Systems
In silico techniques, particularly molecular docking, are widely used to predict how a small molecule like this compound might interact with a biological target, typically a protein. rjb.rowisdomlib.org Molecular docking algorithms place the ligand into the binding site of a receptor and score the different poses based on their binding affinity. nih.gov
These studies are crucial in structure-based drug design for identifying potential drug candidates. rjb.ro Docking studies on sulfonamide derivatives have been performed against various targets, such as dihydropteroate synthase (DHPS) and penicillin-binding proteins (PBP-2X), to explore their potential as antibacterial agents. rjb.ronih.gov The results of these studies reveal specific binding modes, highlighting key interactions like hydrogen bonds with amino acid residues (e.g., GLY 664, VAL 662) in the active site. rjb.ro Such insights help in understanding the structural basis for the compound's biological activity and can guide the design of more potent analogs. wisdomlib.orgnih.gov
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. nih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. Understanding the structure and energy of the transition state is key to determining the reaction rate and mechanism.
For reactions involving sulfonamides, such as their interaction with enzymes or their role in certain chemical transformations, quantum chemistry can provide a detailed picture of bond-breaking and bond-forming processes. researchgate.net For example, studies on the reaction of β-sultams (sulfonyl analogs of β-lactams) with β-lactamase enzymes have used theoretical calculations to investigate the transition state of the sulfonylation reaction. nih.gov Such studies can determine whether a reaction proceeds through a stepwise or concerted mechanism and can explain the observed reactivity and selectivity. researchgate.netnih.gov These computational approaches are vital for predicting reactivity and designing molecules with specific chemical properties. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in the Synthesis of Complex Organic Architectures
The benzenesulfonamide (B165840) moiety is recognized as a versatile component in the synthesis of various chemical structures. researchgate.netctppc.org Sulfonamides are crucial intermediates for amines and are incorporated into a wide range of biologically active compounds. researchgate.net The structure of 4-(3-Chloropropyl)benzene-1-sulfonamide features two reactive sites: the sulfonamide group and the terminal chloroalkyl chain. The chloropropyl group serves as an electrophilic site, making it suitable for reactions with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This dual functionality allows it to act as a scaffold for constructing more complex molecules, including heterocyclic compounds which are significant in medicinal chemistry. nih.gov For instance, general synthetic routes have been developed for creating novel sulfonamide derivatives by reacting a primary amine with a benzenesulfonyl chloride, followed by reaction with another agent, showcasing the modular nature of these building blocks. nih.gov
Utilization in the Development of New Catalytic Systems
While specific examples of this compound being used directly in the development of new catalytic systems are not prominent in the reviewed literature, the broader class of sulfonamide compounds is relevant in catalysis. Often, sulfonamide derivatives are synthesized using catalysts, such as copper-based systems for the formation of N-aryl sulfonamides. jsynthchem.com In principle, molecules like this compound could be functionalized to act as ligands for metal catalysts. The sulfonamide nitrogen and the potential for modification of the alkyl chain offer sites for coordination with a metal center, although specific research detailing such applications for this particular compound is not extensively documented.
Precursor for Advanced Polymeric Materials and Surface Modifications
The development of advanced polymers is a significant area of materials science. mdpi.com Compounds with multiple reactive functional groups can serve as monomers or cross-linking agents in polymerization reactions. This compound possesses a reactive chloropropyl tail, which could potentially participate in polymerization reactions, such as polycondensation, to form polysulfonamides. Such polymers are valued for their thermal stability and mechanical properties.
Furthermore, the reactivity of the chloropropyl group makes the compound a candidate for surface modification. nih.gov It could be grafted onto the surface of materials (e.g., silica, metal oxides, or other polymers) to alter their surface properties, such as hydrophobicity, or to introduce specific binding sites. For example, surfaces can be functionalized to enhance the adsorption of specific molecules or to act as a stationary phase in chromatography. nih.gov However, literature specifically detailing the use of this compound as a monomer for advanced polymers or for surface modification is limited.
Application in Supramolecular Chemistry and Host-Guest Systems for Molecular Recognition
The sulfonamide group is capable of forming strong hydrogen bonds, a key interaction in supramolecular chemistry. nih.gov These non-covalent interactions can direct the self-assembly of molecules into well-ordered, larger structures. Studies on related sulfonamide-containing molecules have shown their ability to form cyclic dimers and other organized structures through intermolecular hydrogen bonding. nih.gov The specific geometry and electronic properties of the benzene (B151609) ring and the sulfonamide group in this compound could allow it to participate in host-guest complexes, potentially recognizing and binding to specific guest molecules. The interplay of hydrogen bonding from the N-H of the sulfonamide and potential π-π stacking from the benzene ring are crucial for such molecular recognition events, though specific host-guest systems based solely on this molecule are not widely reported.
Development of Chemical Probes and Tags for Research Applications
Chemical probes are essential tools for studying biological systems. mskcc.orgnih.gov They are small molecules designed to interact with a specific protein or biomolecule to elucidate its function. The structure of this compound contains a sulfonamide core, a feature found in many biologically active molecules, and a reactive alkyl chloride "handle." This handle can be used to covalently attach the molecule to a target or to link it to a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. mskcc.org For example, related sulfonyl fluoride (B91410) probes have been developed to covalently bind to specific amino acid residues in proteins, enabling detailed study of their function. nih.govrsc.org The alkylating ability of the chloropropyl group suggests that this compound could be adapted for similar purposes, serving as a foundational structure for creating targeted covalent probes for chemical biology research. escholarship.org
Methodologies for Structure Activity Relationship Sar Studies of Sulfonamide Derivatives
Systematic Modification of the 4-(3-Chloropropyl)benzene-1-sulfonamide Scaffold for SAR Exploration
A cornerstone of SAR studies is the systematic modification of the lead compound's structure. For the this compound scaffold, this involves altering its three main components: the sulfonamide group, the aromatic ring, and the chloropropyl side chain. The goal is to understand how these changes influence the molecule's interaction with its biological target.
The sulfonamide functional group (–SO₂NH₂) and the attached benzene (B151609) ring are primary sites for modification. ekb.eg
Sulfonamide Nitrogen: The hydrogen atoms on the sulfonamide nitrogen can be substituted with a wide range of alkyl or aryl groups. A double substitution at this nitrogen position can sometimes lead to inactive compounds, highlighting the importance of the N-H bond for interaction, potentially as a hydrogen bond donor. ekb.egmdpi.com The acidity and hydrogen-bonding capacity of the sulfonamide group are critical for its biological activity, often facilitating interactions with metal ions (like zinc in metalloenzymes) or polar residues in a protein's active site. vu.nl
Aromatic Ring: The benzene ring is another key area for derivatization. Introducing substituents at various positions on the ring can alter the molecule's electronic properties, lipophilicity, and steric profile. For instance, adding electron-withdrawing or electron-donating groups can modulate the pKa of the sulfonamide moiety, influencing its binding affinity. The sulfonamide group must typically be attached directly to the benzene ring for the compound to retain activity. ekb.eg SAR studies have shown that interactions such as hydrogen bonds and π-π stacking involving the aromatic ring are often main driving forces for crystal packing and molecular recognition. nih.gov
The 3-chloropropyl side chain offers numerous possibilities for structural variation to explore the steric and electronic requirements of the target's binding pocket.
Chain Length and Flexibility: The length of the alkyl chain can be systematically increased or decreased. This modification probes the size of the hydrophobic pocket of the target protein. Introducing branching or cyclic structures can restrict the conformational flexibility of the side chain, which can lead to a more favorable binding entropy.
Terminal Group Modification: The terminal chlorine atom is a reactive handle that can be replaced by various other functional groups. Introducing different halogens (e.g., fluorine, bromine) or functional groups like hydroxyl, amino, or carboxylic acid can introduce new hydrogen bonding, ionic, or hydrophobic interactions. These modifications are crucial for optimizing the compound's binding affinity and specificity. nih.gov
Ligand Design and Synthetic Strategies for Targeted Analogs
The design of targeted analogs of this compound is guided by SAR data and often employs structure-based drug design principles. Once a biological target is identified, its three-dimensional structure can be used to design ligands that fit precisely into the binding site. A common synthetic route for producing sulfonamide derivatives involves the reaction of primary or secondary amines with a sulfonyl chloride, such as p-toluenesulfonyl chloride, often in the presence of a base. ekb.egnih.gov More modern, metal-free methods have also been developed for synthesizing primary sulfonamides from electron-rich aromatic compounds under mild conditions. nih.gov The development of novel synthetic pathways allows for the creation of diverse chemical libraries for screening. nih.govresearchgate.net
Characterization of Molecular Interactions and Binding Properties via Spectroscopic Titrations
Spectroscopic and calorimetric techniques are essential for quantifying the interactions between newly synthesized sulfonamide analogs and their target macromolecules.
Fluorescence Spectroscopy: This technique is widely used to study drug-protein interactions. nih.gov Proteins containing fluorescent amino acids like tryptophan can be monitored. When a ligand binds near one of these residues, it can cause a change in the fluorescence emission spectrum, a phenomenon known as fluorescence quenching. By titrating the protein with increasing concentrations of the sulfonamide analog, one can determine the binding affinity (binding constant, Kₐ) and the number of binding sites. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a powerful tool that directly measures the heat released or absorbed during a binding event. nih.gov It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This information is invaluable for understanding the driving forces behind the molecular recognition process.
Below is an interactive table representing typical data obtained from a spectroscopic titration experiment to characterize the binding of a hypothetical sulfonamide analog to a target protein.
| Analog | Technique | Binding Affinity (Kₐ) (M⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Analog A | ITC | 1.2 x 10⁶ | 1.1 | -8.5 | 2.1 |
| Analog B | ITC | 5.8 x 10⁵ | 0.9 | -6.2 | 1.5 |
| Analog C | Fluorescence | 2.5 x 10⁶ | 1.0 | N/A | N/A |
| Analog D | ITC | 8.0 x 10⁴ | 1.2 | -4.1 | 0.8 |
This table contains hypothetical data for illustrative purposes.
Computational Approaches to Predict Structure-Function Relationships
Computational chemistry plays a vital role in modern drug discovery by predicting the properties and activities of novel compounds, thereby guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nanobioletters.com By analyzing various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of unsynthesized analogs. mdpi.comnih.govresearchgate.net This approach helps in prioritizing which derivatives to synthesize and test, saving time and resources. nanobioletters.com
The following table shows examples of molecular descriptors that could be used in a QSAR study for this compound derivatives.
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | Dipole Moment | Polarity, charge distribution |
| Steric/Topological | Molecular Volume | Size and shape of the molecule |
| Lipophilic | LogP | Hydrophobicity/Lipophilicity |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |
This table is for illustrative purposes.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By simulating the interaction between a sulfonamide analog and the active site of a receptor, docking can provide insights into the binding mode and estimate the binding affinity. researchgate.net These predictions are crucial for understanding SAR at a molecular level and for designing new inhibitors with improved potency and selectivity. nih.gov
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.net This method can provide detailed insights into molecular properties and help in understanding intermolecular interactions, complementing experimental data from techniques like IR spectroscopy. nih.govmdpi.com
Q & A
Q. What are the common synthesis pathways for 4-(3-Chloropropyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
Answer: A key synthesis route involves Friedel-Crafts acylation of benzene derivatives with chloropropyl precursors, followed by sulfonylation. For example, (3-Chloropropyl)benzene intermediates can react with sulfonating agents like chlorosulfonic acid under anhydrous conditions . Optimization includes:
Q. How can researchers ensure purity and structural fidelity of this compound post-synthesis?
Answer:
Q. What are the typical reactivity profiles of this compound in nucleophilic substitution reactions?
Answer: The chloropropyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
- Amine substitution : React with piperazine derivatives to form piperazinium salts, useful in drug discovery .
- Thiol coupling : Attach via Michael addition for bioconjugation studies .
Key parameters : - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Monitor reaction progress via TLC to avoid over-alkylation .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Answer: DFT studies (e.g., B3LYP/6-311+G(d,p)) model:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., sulfonamide S=O groups) for hydrogen bonding .
- Frontier molecular orbitals : Predict reactivity by analyzing HOMO-LUMO gaps (e.g., chloropropyl chain influences charge transfer) .
- Thermochemical data : Calculate atomization energies and ionization potentials to compare with experimental values .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
Answer:
- Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines to account for variability .
- Structural analogs : Compare with compounds like 4-hydroxy-3-ureido-benzenesulfonamides to isolate substituent effects .
- Target validation : Use CRISPR/Cas9 knockouts to confirm specificity for enzymes (e.g., carbonic anhydrase isoforms) .
Q. How can advanced spectroscopic techniques characterize non-covalent interactions of this compound with proteins?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for protein-ligand interactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of sulfonamide-enzyme complexes (e.g., active-site hydrogen bonds) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .
Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyls) to improve solubility without compromising blood-brain barrier penetration .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., chloropropyl oxidation) and modify with deuterium .
- Prodrug strategies : Mask sulfonamide as a tert-butyl carbamate for enhanced oral bioavailability .
Methodological Considerations
Q. How should researchers address discrepancies in synthesis yields across literature reports?
Answer:
Q. What are best practices for computational modeling of sulfonamide-protein interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
